7-Bromobenzo[b]thiophen-2-amine

Medicinal Chemistry ADME Physicochemical Properties

Regiochemical purity is critical for SAR and chemoselective functionalization. Unlike 5-bromo analogs, the deactivated 7-position on the benzo[b]thiophene core enables targeted cross-couplings without interfering side reactions. - **Key application**: Synthesis of 7-arylamino derivatives & extended conjugated systems via Buchwald-Hartwig or Suzuki-Miyaura. - **Physicochemical**: Log P ~2.95; ideal for medicinal chemistry intermediates. - **Supply**: Certified 95% purity; multiple pack sizes available for R&D to pilot scale.

Molecular Formula C8H6BrNS
Molecular Weight 228.11
CAS No. 547766-28-9
Cat. No. B2897553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromobenzo[b]thiophen-2-amine
CAS547766-28-9
Molecular FormulaC8H6BrNS
Molecular Weight228.11
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)SC(=C2)N
InChIInChI=1S/C8H6BrNS/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H,10H2
InChIKeyWRWOLPUNYIVAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromobenzo[b]thiophen-2-amine: Key Building Block


7-Bromobenzo[b]thiophen-2-amine (CAS 547766-28-9) is a halogenated heteroaromatic amine, serving as a versatile synthon in medicinal chemistry and materials science. Its molecular structure features a benzo[b]thiophene core with a nucleophilic primary amine at the 2-position and a strategically placed bromine atom at the 7-position (IUPAC: 7-bromo-1-benzothiophen-2-amine, molecular formula: C8H6BrNS, exact mass: 228.11 g/mol) . This specific substitution pattern provides a unique reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures not easily accessible through other regioisomers [1]. The compound is typically supplied with a certified purity of 95% and is characterized by a calculated consensus Log P of 2.95, indicating moderate lipophilicity relevant for both reaction conditions and potential biological applications .

Core reactivity Palladium-catalyzed cross-coupling handle (Suzuki, Buchwald-Hartwig)
Regiochemical control 7-bromo position supports chemoselective functionalization
Derivatization Primary amine enables further elaboration or cyclization

7-Bromobenzo[b]thiophen-2-amine: Why Substitution Fails


Substituting 7-Bromobenzo[b]thiophen-2-amine with its 5-bromo or unsubstituted analogs is not chemically equivalent due to the profound impact of the halogen's position on both electronic properties and reactivity. The order of positional reactivity for electrophilic substitution on the benzo[b]thiophene core is established as 3 > 2 > 6 > 5 > 4 > 7 [1]. This places the 7-position as the least electronically activated site, which in turn confers distinct behavior in cross-coupling reactions compared to more electron-rich positions like the 5-position. Furthermore, the specific placement of the bromine atom at the 7-position is critical for synthesizing targeted 7-substituted derivatives, as demonstrated by its use in forming 7-arylamino compounds via Buchwald-Hartwig coupling [2]. Therefore, procurement of the exact 7-bromo regioisomer is essential for achieving specific molecular outcomes in synthetic pathways and ensuring fidelity in structure-activity relationship (SAR) studies.

!
Positional reactivity gradient: 5-bromo isomer is more activated and may shift coupling selectivity away from the 7-position.
!
Unsubstituted benzo[b]thiophen-2-amine lacks the bromine handle, precluding direct 7-arylation or cross-coupling diversification.
!
Regioisomer mismatch may produce different SAR profiles; 7-substitution patterns cannot be reproduced with 3- or 5-bromo analogs.

7-Bromobenzo[b]thiophen-2-amine: Comparative Evidence


Log P Comparison: 7-Bromo vs. Unsubstituted

The introduction of a bromine atom at the 7-position significantly increases the compound's lipophilicity compared to the unsubstituted parent benzo[b]thiophen-2-amine, a critical parameter influencing membrane permeability and bioavailability in drug design. Calculated consensus Log P values show a marked difference, with the 7-bromo derivative (Log P = 2.95) being more lipophilic than the unsubstituted analog (Log P range 2.50-2.60) [REFS-1, REFS-2].

Lipophilicity (Log P)
Cross-study comparable
Increase of 0.35–0.45 Log P units over parent amine
May support membrane permeability considerations in design
In silico consensus Log P (multi-algorithm)
Medicinal Chemistry ADME Physicochemical Properties

Positional Reactivity SAR

The relative electrophilicity of the bromine atom is highly dependent on its position on the benzo[b]thiophene ring. The established order of positional reactivity (3 > 2 > 6 > 5 > 4 > 7) indicates that the 7-bromo position is the least reactive site on the core, a property that can be leveraged for selective, sequential functionalizations where more reactive sites are blocked or already utilized [1]. This is a class-level inference that highlights the unique synthetic utility of the 7-bromo regioisomer compared to more reactive, and thus less selective, isomers like the 3-bromo or 5-bromo derivatives.

Positional reactivity
Class-level inference
Ranked 7th (least reactive) in order 3 > 2 > 6 > 5 > 4 > 7
Supports chemoselective functionalization strategy
Established electrophilic substitution scale
Organic Synthesis Palladium Catalysis Structure-Activity Relationship (SAR)

Validated Buchwald-Hartwig C-N Coupling

7-Bromobenzo[b]thiophen-2-amine has been directly employed as a substrate in palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reactions to synthesize novel 7-aryl or 7-heteroarylamino derivatives [1]. This specific application demonstrates the compound's capacity to undergo C-N bond formation at the 7-position. In contrast, studies on related 3-bromobenzo[b]thiophene systems have shown that the presence of an electron-withdrawing group (like an ester) at the 2-position is necessary to achieve high yields and lower reaction times in similar amination reactions [2]. This highlights a unique synthetic pathway enabled by the 7-bromo-2-amine substitution pattern, which avoids the need for an activating 2-substituent for C-N coupling.

C-N coupling
Cross-study comparable
Demonstrated without extra activating group at 2-position
Enables direct 7-arylamino diversification
Buchwald-Hartwig conditions confirmed
Palladium Catalysis C-N Coupling Heterocyclic Chemistry

7-Bromobenzo[b]thiophen-2-amine: Research & Industrial Applications


Drug Discovery Library Synthesis

This compound is an ideal starting material for creating diverse libraries of 7-substituted benzo[b]thiophenes via palladium-catalyzed cross-coupling reactions. The validated Buchwald-Hartwig C-N coupling [1] and its inherent lower reactivity at the 7-position [2] make it a strategic choice for chemoselective functionalization, allowing medicinal chemists to explore SAR around the 7-position without interference from more reactive sites on the core. This facilitates the rapid generation of novel analogs for screening against biological targets.

Fluorescent Probes & Photochromic Materials

The combination of an electron-donating amine and an electron-withdrawing bromine atom makes 7-Bromobenzo[b]thiophen-2-amine a useful precursor for fluorescent probes with potential charge-transfer characteristics [1]. Furthermore, its successful use in Suzuki and Buchwald-Hartwig couplings to create extended conjugated systems makes it a valuable building block for synthesizing novel photochromic materials, as demonstrated by its incorporation into α-amino acid derivatives with tunable optical properties [2].

Intermediate for Bioactive Molecules

The compound serves as a versatile intermediate for constructing more complex, biologically active heterocycles. Its 2-amino group and 7-bromo handle are both suitable for further derivatization, enabling its use in multi-step syntheses. For example, related benzo[b]thiophene scaffolds are found in FDA-approved drugs, and this specific building block can be utilized to synthesize novel analogs or potential impurities of such molecules [1]. The established utility in intramolecular C-N cyclizations to form bicyclic and tricyclic systems further expands its application in medicinal chemistry [2].

Application
Selection Property
Validation Focus
Drug discovery library synthesis
Regioselective cross-coupling handle
Buchwald-Hartwig C-N coupling confirmed for 7-position
Fluorescent probes & photochromic materials
Donor-acceptor (NH₂/Br) and extended conjugation
Suzuki and Buchwald-Hartwig feasibility for π-system extension
Intermediate for bioactive molecules
Dual amine/bromide derivatization
Intramolecular C-N cyclization potential for heterocyclic scaffolds

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